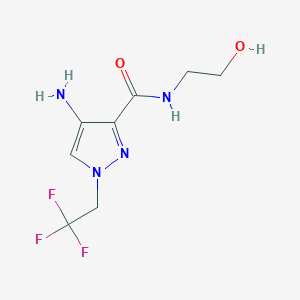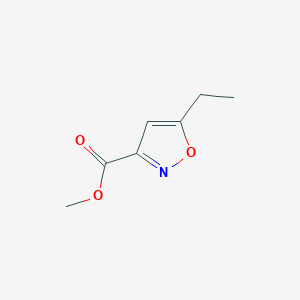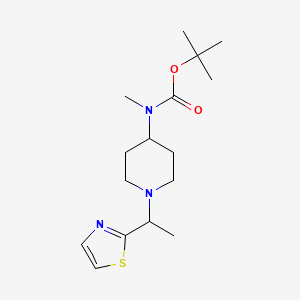
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and has been studied extensively for its effects on various physiological and biochemical processes.
Mécanisme D'action
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of cellular energy metabolism, by binding to the γ-subunit of the enzyme. This results in allosteric activation of the enzyme, leading to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as mitochondrial function and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, inhibition of cancer cell growth and proliferation, induction of apoptosis, and improvement of mitochondrial function and reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows for the study of downstream targets and pathways involved in cellular energy metabolism. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other disease conditions, such as obesity and cardiovascular disease, and the exploration of its potential as a therapeutic agent in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cellular energy metabolism and other physiological processes.
Méthodes De Synthèse
The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethylamine with ethyl 2-chloroacetoacetate to form 2,2,2-trifluoroethyl 3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 2,2,2-trifluoroethyl hydrazinecarboxylate, which is subsequently reacted with ethyl 2-bromoacetate to form the final product, this compound.
Applications De Recherche Scientifique
4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, while also reducing hepatic glucose production. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, while also inducing apoptosis. In neurodegenerative disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress.
Propriétés
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O2/c9-8(10,11)4-15-3-5(12)6(14-15)7(17)13-1-2-16/h3,16H,1-2,4,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQAGYXBIMWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)





![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)
![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)


![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)
